molecular formula C14H19BrN2O2 B14677605 N-Ethyl-3-piperidinyl m-bromocarbanilate CAS No. 33531-53-2

N-Ethyl-3-piperidinyl m-bromocarbanilate

Cat. No.: B14677605
CAS No.: 33531-53-2
M. Wt: 327.22 g/mol
InChI Key: DMBFFBKRQNVNGD-UHFFFAOYSA-N
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Description

N-Ethyl-3-piperidinyl m-bromocarbanilate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is a significant structural motif in many pharmaceuticals and natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3-piperidinyl m-bromocarbanilate typically involves the reaction of N-ethyl-3-piperidinol with m-bromocarbonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-piperidinyl m-bromocarbanilate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-Ethyl-3-piperidinyl m-bromocarbanilate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptors, influencing neurotransmission and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-3-piperidinyl m-bromocarbanilate is unique due to its specific substitution pattern and the presence of the bromocarbanilate group. This structural uniqueness imparts distinct pharmacological properties and reactivity compared to other similar compounds .

Properties

CAS No.

33531-53-2

Molecular Formula

C14H19BrN2O2

Molecular Weight

327.22 g/mol

IUPAC Name

(1-ethylpiperidin-3-yl) N-(3-bromophenyl)carbamate

InChI

InChI=1S/C14H19BrN2O2/c1-2-17-8-4-7-13(10-17)19-14(18)16-12-6-3-5-11(15)9-12/h3,5-6,9,13H,2,4,7-8,10H2,1H3,(H,16,18)

InChI Key

DMBFFBKRQNVNGD-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC(C1)OC(=O)NC2=CC(=CC=C2)Br

Origin of Product

United States

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